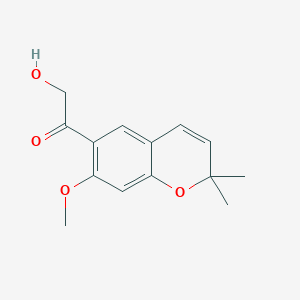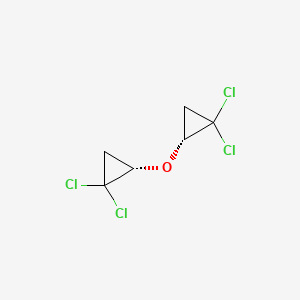
Cyclopropane, 1,1'-oxybis(2,2-dichloro-, (R*,S*)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropane, 1,1’-oxybis(2,2-dichloro-, (R*,S*)-) is a chemical compound with the molecular formula C6H8Cl4O It is a derivative of cyclopropane, characterized by the presence of two dichloromethyl groups attached to the cyclopropane ring through an oxygen bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing cyclopropane derivatives involves the reaction of carbenes with alkenes. For cyclopropane, 1,1’-oxybis(2,2-dichloro-, (R*,S*)-), the synthesis can be achieved through the reaction of dichlorocarbene with an appropriate alkene. Dichlorocarbene is typically generated in situ from chloroform and a strong base such as potassium hydroxide .
Industrial Production Methods
Industrial production of cyclopropane derivatives often involves large-scale reactions using similar methods as described above. The process may include the use of specialized equipment to handle the reactive intermediates and ensure the safety and efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopropane, 1,1’-oxybis(2,2-dichloro-, (R*,S*)-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated products.
Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated derivatives.
Substitution: The dichloromethyl groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted cyclopropane derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce less chlorinated cyclopropane derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclopropane, 1,1’-oxybis(2,2-dichloro-, (R*,S*)-) has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of cyclopropane, 1,1’-oxybis(2,2-dichloro-, (R*,S*)-) involves its interaction with various molecular targets. The compound’s reactivity is primarily due to the strained cyclopropane ring and the presence of electron-withdrawing dichloromethyl groups. These features make it a reactive intermediate in various chemical reactions, allowing it to participate in the formation of new chemical bonds and structures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropane, 1,2-dichloro, trans-: Another cyclopropane derivative with two chlorine atoms attached to the ring.
Cyclopropane, 1,1-dichloro-2,2,3-trimethyl-: A derivative with additional methyl groups.
Uniqueness
Cyclopropane, 1,1’-oxybis(2,2-dichloro-, (R*,S*)-) is unique due to the presence of an oxygen bridge connecting the dichloromethyl groups. This structural feature imparts distinct chemical properties and reactivity compared to other cyclopropane derivatives .
Eigenschaften
CAS-Nummer |
69655-80-7 |
|---|---|
Molekularformel |
C6H6Cl4O |
Molekulargewicht |
235.9 g/mol |
IUPAC-Name |
(2R)-1,1-dichloro-2-[(1S)-2,2-dichlorocyclopropyl]oxycyclopropane |
InChI |
InChI=1S/C6H6Cl4O/c7-5(8)1-3(5)11-4-2-6(4,9)10/h3-4H,1-2H2/t3-,4+ |
InChI-Schlüssel |
MNVNZVRAQJBDOJ-ZXZARUISSA-N |
Isomerische SMILES |
C1[C@H](C1(Cl)Cl)O[C@H]2CC2(Cl)Cl |
Kanonische SMILES |
C1C(C1(Cl)Cl)OC2CC2(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7a,8-Dihydrocyclopenta[a]indene](/img/structure/B14479599.png)

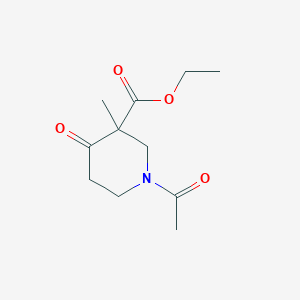
![4-Methylphenyl 4-[(4-propylcyclohexane-1-carbonyl)oxy]benzoate](/img/structure/B14479627.png)
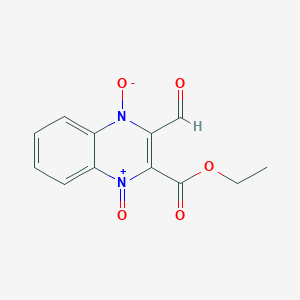
silane](/img/structure/B14479634.png)
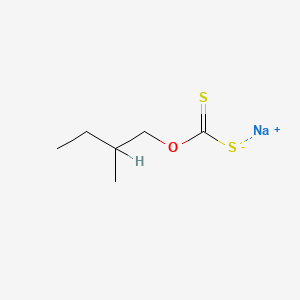

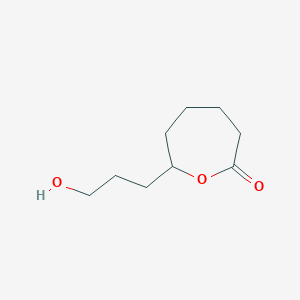
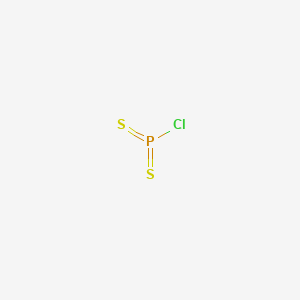
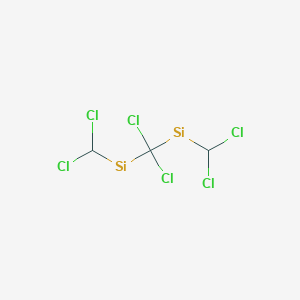
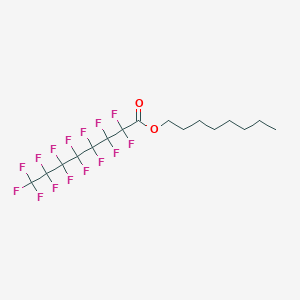
![1-Fluoro-4-{1-[4-(hexyloxy)phenyl]-2-nitropropyl}benzene](/img/structure/B14479683.png)
